
2-((Cis-4-((4-ethylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Cis-4-((4-ethylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol is a chemical compound with the molecular formula C19H27N3O and a molar mass of 313.44 g/mol It is known for its complex structure, which includes an isoquinoline moiety and a cyclohexylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cis-4-((4-ethylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline ring is synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Cyclohexylamine Derivative Formation: The cyclohexylamine derivative is prepared by hydrogenation of a suitable precursor, such as a cyclohexanone oxime.
Coupling Reaction: The final step involves coupling the isoquinoline moiety with the cyclohexylamine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors for hydrogenation steps and continuous flow reactors for coupling reactions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-((Cis-4-((4-ethylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine or hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-((Cis-4-((4-ethylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((Cis-4-((4-ethylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-((Trans-4-((4-ethylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol: Similar structure but with a trans configuration.
2-((Cis-4-((4-methylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol: Similar structure with a methyl group instead of an ethyl group on the isoquinoline ring.
Uniqueness
2-((Cis-4-((4-ethylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol is unique due to its specific cis configuration and the presence of an ethyl group on the isoquinoline ring
Properties
Molecular Formula |
C19H27N3O |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-[[4-[(4-ethylisoquinolin-5-yl)amino]cyclohexyl]amino]ethanol |
InChI |
InChI=1S/C19H27N3O/c1-2-14-12-20-13-15-4-3-5-18(19(14)15)22-17-8-6-16(7-9-17)21-10-11-23/h3-5,12-13,16-17,21-23H,2,6-11H2,1H3 |
InChI Key |
LJLYOUYYVWTDBG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CN=C1)C=CC=C2NC3CCC(CC3)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



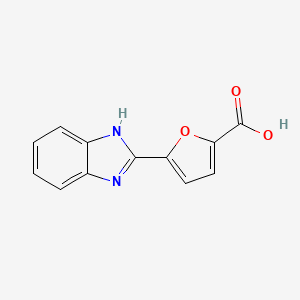
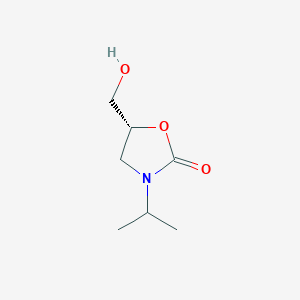
![3-Butyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12892852.png)
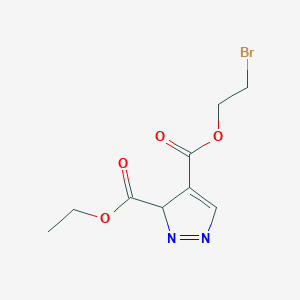

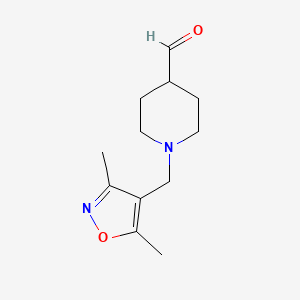


![4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12892921.png)
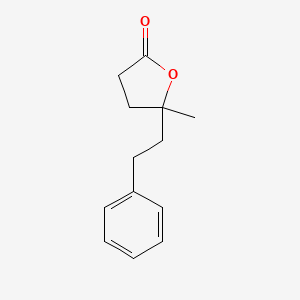
![3-Methyl-1-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12892925.png)
![9,14-dimethyl-9,14-diazapentacyclo[10.8.0.02,11.03,8.015,20]icosa-3,5,7,15,17,19-hexaene-10,13-dione](/img/structure/B12892926.png)
![3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892932.png)
